molecular formula C8H7BrClNO3 B8028173 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene

1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene

Cat. No.: B8028173
M. Wt: 280.50 g/mol
InChI Key: XQLKARHZJXAXAO-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene (CAS: 1365272-18-9) is a halogenated nitrobenzene derivative with the molecular formula C₈H₇BrClNO₃ and a molecular weight of 280.50 g/mol . Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 5), ethoxy (position 2), and nitro (position 3) groups. The ethoxy group enhances solubility in polar organic solvents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution reactions .

Properties

IUPAC Name

1-bromo-5-chloro-2-ethoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLKARHZJXAXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1-bromo-5-chloro-2-ethoxybenzene using nitric acid and sulfuric acid under controlled conditions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce more complex nitrogen-containing compounds.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different derivatives.

  • Substitution: The bromo and chloro groups can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso compounds and nitro derivatives.

  • Reduction: Amines and amides.

  • Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Nitrobenzenes

Table 1: Structural and Molecular Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene 1365272-18-9 C₈H₇BrClNO₃ 280.50 Br (1), Cl (5), OCH₂CH₃ (2), NO₂ (3)
1-Bromo-3-chloro-5-nitrobenzene 219817-43-3 C₆H₃BrClNO₂ 236.45 Br (1), Cl (3), NO₂ (5)
1-Bromo-3-(chloromethyl)-5-nitrobenzene 318261-49-3 C₇H₅BrClNO₂ 258.48 Br (1), CH₂Cl (3), NO₂ (5)
1-Bromo-3-methoxy-5-nitrobenzene 16618-67-0 C₇H₆BrNO₃ 232.03 Br (1), OCH₃ (3), NO₂ (5)
5-Bromo-1,2-dimethyl-3-nitrobenzene 18873-95-5 C₈H₈BrNO₂ 230.06 Br (5), CH₃ (1,2), NO₂ (3)

Key Observations :

  • Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound increases molecular weight and hydrophobicity compared to methoxy-substituted analogs (e.g., 1-Bromo-3-methoxy-5-nitrobenzene) .
  • Chloromethyl Substituent : 1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3) contains a reactive CH₂Cl group, enabling further functionalization (e.g., nucleophilic displacement) compared to the ethoxy group in the target compound .
Table 2: Reactivity and Functional Group Influence
Compound Name Reactivity Profile Applications
1-Bromo-5-chloro-2-ethoxy-3-nitrobenzene Ethoxy group stabilizes intermediates in SNAr reactions; nitro group directs meta substitutions. Pharmaceutical intermediates, agrochemicals
1-Bromo-3-chloro-5-nitrobenzene Higher electrophilicity due to absence of electron-donating groups; used in cross-coupling reactions . Ligand synthesis, catalyst preparation
1-Bromo-3-methoxy-5-nitrobenzene Methoxy group donates electrons, reducing nitro group's deactivating effect . Dye precursors, polymer modifiers
5-Bromo-1,2-dimethyl-3-nitrobenzene Methyl groups increase steric bulk, limiting access to reactive sites . Specialty chemicals, analytical standards

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